2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 5475-99-0
VCID: VC13292481
InChI: InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3
SMILES: CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol

2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol

CAS No.: 5475-99-0

Cat. No.: VC13292481

Molecular Formula: C20H20N2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol - 5475-99-0

Specification

CAS No. 5475-99-0
Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
IUPAC Name 2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol
Standard InChI InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3
Standard InChI Key FGJPKPQMQFZPJY-UHFFFAOYSA-N
SMILES CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C
Canonical SMILES CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol features a spiro junction connecting a chromene (benzopyran) moiety and an indoline ring system. The chromene component contains a nitro group (-NO₂) at the 6-position, while the indoline ring is substituted with two methyl groups at the 3' positions and an ethanol functional group at the 1'-position. The molecular formula is C₂₀H₂₀N₂O₄, with a molecular weight of 352.4 g/mol.

Structural Significance

The spirocyclic configuration imposes steric constraints that influence both photochromic behavior and chemical reactivity. The nitro group acts as a strong electron-withdrawing group, polarizing the chromene system, while the hydroxyl group on the ethanol side chain enables hydrogen bonding and derivatization .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀N₂O₄
Molecular Weight352.4 g/mol
CAS Number5475-99-0
AppearanceDark-red to brown crystalline solid
SolubilitySoluble in polar organic solvents (DCM, DMF)

Synthesis and Derivatization

Core Synthesis Methodology

The synthesis involves a multi-step sequence starting from 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide (3). Reaction with piperidine and benzaldehyde derivatives under reflux conditions yields the spirochromene core . Critical steps include:

  • Spirocyclization: Toluene-mediated cyclization at 110°C achieves 97% yield of the indolinium intermediate .

  • Nitro-group introduction: Electrophilic aromatic substitution positions the nitro group at the chromene’s 6-position .

  • Ethanol functionalization: Alkoxylation reactions install the hydroxyl-bearing side chain .

Derivative Synthesis

The ethanol group serves as a handle for further functionalization. For example, methacrylate derivatives are synthesized via esterification with methacryloyl chloride in dichloromethane (DCM) using triethylamine as a base, achieving 37% yield . Such derivatives enable polymerization into photoresponsive materials.

Photochromic Properties and Mechanism

Light-Induced Isomerization

Upon UV irradiation (300–400 nm), the closed spiropyran form undergoes C-O bond cleavage, converting to the open merocyanine form. This process reverses thermally or via visible light exposure . The equilibrium depends on solvent polarity, with polar solvents stabilizing the zwitterionic merocyanine form .

Spectral Characteristics

  • Spiropyran form: λₐᵦₛ ≈ 350 nm (colorless to pale yellow).

  • Merocyanine form: λₐᵦₛ ≈ 580 nm (intense purple) .
    The molar extinction coefficient for the merocyanine form exceeds 10⁴ L·mol⁻¹·cm⁻¹, making it suitable for optical switching applications .

Applications in Materials Science

Smart Materials

Incorporation into polymers (e.g., poly(methyl methacrylate)) creates light-responsive films. These materials exhibit reversible color changes useful in:

  • Optical data storage: High-contrast switching enables binary encoding .

  • Sensors: Solvatochromic shifts detect environmental polarity changes.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Key Analogues

Compound NameStructural DifferencesFunctional Impact
1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]Lacks ethanol groupReduced hydrogen bonding capacity
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylateMethacrylate ester replaces -OHEnhanced polymerizability

The ethanol-substituted derivative exhibits superior solubility in hydrophilic matrices compared to methylated analogues, enabling broader application in hydrogel-based systems .

Challenges and Future Directions

Current limitations include moderate photostability (<10⁴ switching cycles) and aggregation tendencies in aqueous media . Research priorities should focus on:

  • Stabilizing merocyanine forms through supramolecular encapsulation.

  • Developing water-compatible derivatives for biomedical use.

  • Exploring electrochemical switching as an alternative to photochemical activation.

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